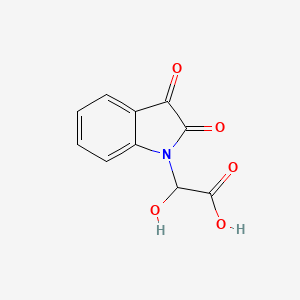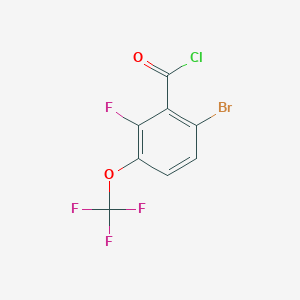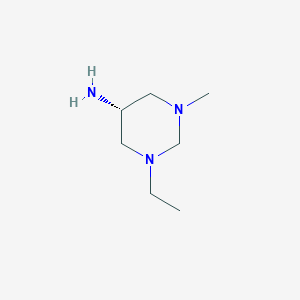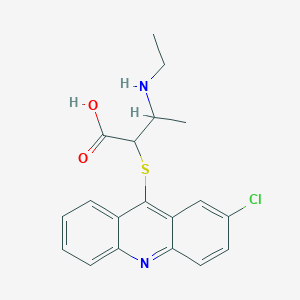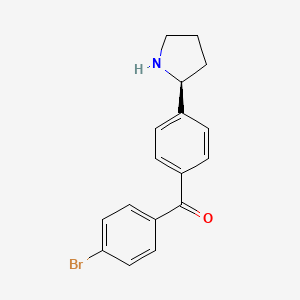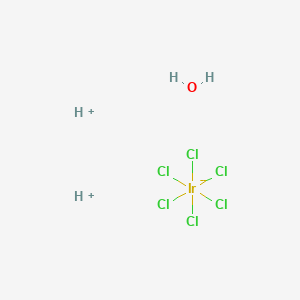
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol(R)-2-Hydroxy-2-phenylaceticacidsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol derivatives under high pressure and temperature conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexanol core.
Formation of the Salt: The final step involves the reaction of the intermediate with ®-2-Hydroxy-2-phenylacetic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Amino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Benzylamino)cyclohexan-1-ol(S)-2-Hydroxy-2-phenylaceticacidsalt
Uniqueness
The uniqueness of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
特性
分子式 |
C21H27NO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C13H19NO.C8H8O3/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6-7,12-15H,4-5,8-10H2;1-5,7,9H,(H,10,11)/t12-,13-;7-/m01/s1 |
InChIキー |
IMVNPTTWISCOBD-DPYVBRNHSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)[C@H](C(=O)O)O |
正規SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



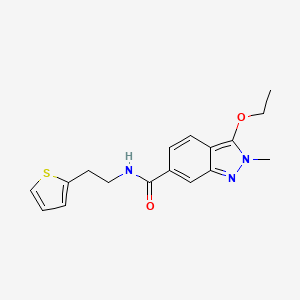
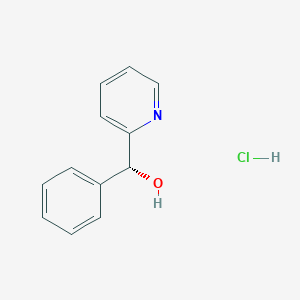
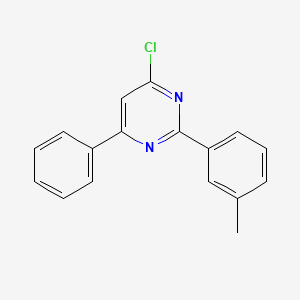

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
